molecular formula C4H8O4 B3049795 1,2,3-PROPANETRIOL, 1-FORMATE CAS No. 2203-62-5

1,2,3-PROPANETRIOL, 1-FORMATE

Cat. No.: B3049795
CAS No.: 2203-62-5
M. Wt: 120.1 g/mol
InChI Key: BVDRUCCQKHGCRX-UHFFFAOYSA-N
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Description

It is derived from both natural and petrochemical feedstocks Glycerol formate is formed by the esterification of glycerol with formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Propanetriol, 1-formate can be synthesized through the esterification of glycerol with formic acid. The reaction typically involves heating glycerol with formic acid in the presence of a catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The process includes the use of industrial-grade glycerol and formic acid, with the reaction carried out in large reactors. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Propanetriol, 1-formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid and glyceraldehyde.

    Reduction: It can be reduced to glycerol and methanol.

    Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products Formed:

Scientific Research Applications

1,2,3-Propanetriol, 1-formate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-propanetriol, 1-formate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to formic acid and glycerol, which then enter different metabolic pathways. Formic acid can participate in one-carbon metabolism, while glycerol can be converted to glyceraldehyde and further metabolized in glycolysis .

Comparison with Similar Compounds

    1,2-Propanediol (Propylene Glycol): Similar in structure but with two hydroxyl groups instead of three.

    1,2-Ethanediol (Ethylene Glycol): Similar in structure but with two hydroxyl groups and a shorter carbon chain.

    Glycerol (1,2,3-Propanetriol): The parent compound of 1,2,3-propanetriol, 1-formate.

Uniqueness: Its ability to undergo esterification, oxidation, reduction, and substitution reactions makes it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2,3-dihydroxypropyl formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-4(7)2-8-3-6/h3-5,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDRUCCQKHGCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308209
Record name 1,2,3-Propanetriol, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2203-62-5
Record name 1,2,3-Propanetriol, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2203-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetriol, 1-formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERYL 1-FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV8Z97GZ2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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